Teresina

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

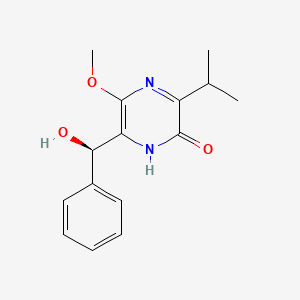

Molecular Formula |

C15H18N2O3 |

|---|---|

Molecular Weight |

274.31 g/mol |

IUPAC Name |

6-[(R)-hydroxy(phenyl)methyl]-5-methoxy-3-propan-2-yl-1H-pyrazin-2-one |

InChI |

InChI=1S/C15H18N2O3/c1-9(2)11-14(19)16-12(15(17-11)20-3)13(18)10-7-5-4-6-8-10/h4-9,13,18H,1-3H3,(H,16,19)/t13-/m1/s1 |

InChI Key |

PDTASUAKSIEHPZ-CYBMUJFWSA-N |

Isomeric SMILES |

CC(C)C1=NC(=C(NC1=O)[C@@H](C2=CC=CC=C2)O)OC |

Canonical SMILES |

CC(C)C1=NC(=C(NC1=O)C(C2=CC=CC=C2)O)OC |

Synonyms |

terezine A |

Origin of Product |

United States |

Foundational & Exploratory

Public Health Challenges in Teresina, Piauí: A Technical Guide for Researchers and Drug Development Professionals

Teresina, the capital of the state of Piauí in northeastern Brazil, faces a dual burden of communicable and non-communicable diseases, presenting a complex public health landscape. As a regional healthcare hub, the city grapples with prevalent chronic conditions such as cardiovascular diseases and neoplasms, alongside significant challenges from infectious and parasitic diseases, including neglected tropical diseases (NTDs) like Chagas disease, leishmaniasis, and arboviruses such as dengue. This technical guide provides an in-depth overview of these challenges, focusing on quantitative data, experimental methodologies employed in regional research, and the molecular pathways of key diseases to inform researchers, scientists, and drug development professionals.

Core Public Health Challenges: An Epidemiological Overview

This compound's public health profile is characterized by a high mortality rate from non-communicable diseases (NCDs), with cardiovascular diseases being the leading cause of death. Simultaneously, the region's socio-economic and environmental conditions contribute to the persistence of infectious diseases, creating a complex scenario for healthcare providers and researchers.

Non-Communicable Diseases (NCDs)

Chronic non-communicable diseases are the primary cause of mortality in this compound. A study of NCDs in the city from 2019 to 2023 highlighted a significant number of deaths from circulatory diseases, neoplasms, endocrine/metabolic diseases, and chronic respiratory diseases.[1] Notably, there has been an observed increase in deaths from circulatory diseases in recent years.[1] The general mortality rate in this compound was recorded at 6.0 deaths per 1,000 inhabitants in 2016, with diseases of the circulatory system accounting for 28.39% of these fatalities, followed by neoplasms at 17.57%.[2]

Infectious and Parasitic Diseases

This compound and the surrounding state of Piauí are endemic for several neglected tropical diseases. Chagas disease, leishmaniasis, and leprosy are significant public health concerns, contributing to mortality and morbidity in the region.[3] For instance, between 2001 and 2018, Chagas' disease was the leading cause of death among NTDs in Piauí.[4]

Arboviral diseases, particularly dengue, are also a persistent challenge. The city has experienced outbreaks of other arboviruses as well, such as Oropouche fever, with confirmed cases in 2024.[5] Furthermore, HIV/AIDS remains a significant public health issue, with data from 2003 to 2013 showing a higher incidence in males and in the 40 to 49 age group in this compound.[6]

Quantitative Health Data

The following tables summarize key quantitative data on the public health situation in this compound and the state of Piauí.

| Indicator | Value | Year | Geographic Area | Source |

| General Mortality Rate | 6.0 deaths per 1,000 inhabitants | 2016 | This compound | [2] |

| Premature Mortality Rate (30-69 years) for 4 main NCDs | 323.27 deaths per 100,000 inhabitants | 2016 | This compound | [2] |

| HIV/AIDS Cases (2003-2013) | 1,991 | 2003-2013 | This compound | [6] |

| HIV/AIDS Cases (2000-2021) | 5,173 | 2000-2021 | Piauí | [7] |

| Deaths from Neglected Tropical Diseases (2001-2018) | 2,609 | 2001-2018 | Piauí | [4] |

| Overall NTD Mortality Rate (2001-2018) | 4.6 deaths per 100,000 inhabitants | 2001-2018 | Piauí | [4] |

| Cause of Death | Percentage of Total Deaths | Year | Geographic Area | Source |

| Diseases of the Circulatory System | 28.39% | 2016 | This compound | [2] |

| Neoplasms | 17.57% | 2016 | This compound | [2] |

| External Causes | 14.22% | 2016 | This compound | [2] |

| Neglected Tropical Disease | Number of Deaths (2001-2018) | Geographic Area | Source |

| Chagas' Disease | 1,441 | Piauí | [4] |

| Leishmaniasis (visceral and tegumentary) | 410 | Piauí | [4] |

| Leprosy | 360 | Piauí | [4] |

Experimental Protocols and Methodologies

Research conducted in this compound and the state of Piauí employs a range of epidemiological and laboratory-based methodologies to investigate public health challenges. Below are summaries of key experimental approaches.

Protocol 1: Molecular Diagnosis of Leishmaniasis

Objective: To detect and identify Leishmania species in canine and human samples for epidemiological surveillance and diagnosis.

Methodology Summary:

-

Sample Collection: Peripheral blood samples are collected from dogs and humans in endemic areas of this compound.[8]

-

DNA Extraction: DNA is extracted from the blood samples using commercial kits (e.g., Dneasy Blood and Tissue kit, Qiagen) following the manufacturer's instructions.[8]

-

Polymerase Chain Reaction (PCR):

-

Genus-specific PCR: Primers targeting a conserved region of the Leishmania kinetoplast DNA (kDNA) are used to amplify a 120 bp fragment, indicating the presence of the parasite.[8]

-

Species-specific PCR: Primers specific for Leishmania chagasi (synonymous with L. infantum) are used to amplify a 145 bp fragment for species identification.[8]

-

-

DNA Probe Hybridization:

-

The Lmet2 chemiluminescent DNA probe, specific for the Leishmania donovani complex, is utilized for identifying parasites in sand flies, dogs, and human samples.[9]

-

Samples are lysed, and the DNA is applied to membranes. The probe is then hybridized to the target DNA, and detection is carried out using a chemiluminescent substrate.[9]

-

Protocol 2: Epidemiological Survey of Health Determinants

Objective: To analyze the living conditions and health status of the urban population in this compound.

Methodology Summary:

-

Study Design: A population-based, cross-sectional household survey.[10][11]

-

Sampling: A two-stage cluster sampling process is employed. First, census tracts (Primary Sampling Units - PSUs) are randomly selected. Within each selected PSU, households are then randomly selected.[10][11]

-

Data Collection: Trained interviewers administer standardized questionnaires to collect data on:

-

Statistical Analysis: Data is analyzed using statistical software, taking into account the complex sampling design. Prevalence rates and associations between variables are calculated using appropriate statistical tests (e.g., chi-square, regression models).[10][11]

Signaling Pathways in Prevalent Diseases

Understanding the molecular mechanisms of disease is crucial for the development of new therapies. Below are diagrams of key signaling pathways involved in dengue and Chagas disease, which are significant health threats in this compound.

Caption: Dengue virus immune evasion strategies within a host cell.

Caption: Host cell signaling pathways manipulated by Trypanosoma cruzi during invasion.

Drug Development Landscape

The development of new drugs for neglected tropical diseases prevalent in regions like this compound is a global health priority. While specific drug development programs headquartered in this compound are not prominent in the literature, Brazil as a whole is an active participant in research and development for these conditions.

Initiatives often involve collaborations between Brazilian research institutions, such as the Oswaldo Cruz Foundation (Fiocruz), and international non-profit organizations like the Drugs for Neglected Diseases initiative (DNDi) and the Medicines for Malaria Venture (MMV).[12][13] These partnerships aim to discover and develop new treatments for diseases like Chagas disease, leishmaniasis, and malaria. The research focuses on various stages of the drug development pipeline, from the identification of new molecular targets and synthesis of novel compounds to preclinical and clinical trials.[2][3]

For researchers and pharmaceutical professionals, this indicates opportunities for collaboration with Brazilian institutions and a potential landscape for conducting clinical trials in endemic areas such as Piauí, given the high prevalence of these diseases.

Conclusion

The public health situation in this compound, Piauí, is complex, marked by the challenge of addressing both chronic and infectious diseases. For researchers and drug development professionals, this environment presents both a need and an opportunity. A deeper understanding of the local epidemiology, the application of modern molecular and epidemiological research methods, and a focus on the specific molecular characteristics of circulating pathogens are essential for developing effective interventions. The existing research infrastructure and the high prevalence of key diseases make this compound a critical location for advancing the fight against these significant public health threats.

References

- 1. Understanding Host–Pathogen Interactions in Congenital Chagas Disease Through Transcriptomic Approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Frontiers | Interactions between Trypanosoma cruzi Secreted Proteins and Host Cell Signaling Pathways [frontiersin.org]

- 4. scielosp.org [scielosp.org]

- 5. researchgate.net [researchgate.net]

- 6. mastereditora.com.br [mastereditora.com.br]

- 7. revistasaudecoletiva.com.br [revistasaudecoletiva.com.br]

- 8. Evaluation of PCR in the diagnosis of canine leishmaniasis in two different epidemiological regions: Campinas (SP) and this compound (PI), Brazil - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Visceral leishmaniasis in this compound, n. e. Brazil: towards a DNA probe kit and its adaptation to processing blood-contaminated samples - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Sampling plan and methodological aspects: a household healthcare survey in Piauí - PMC [pmc.ncbi.nlm.nih.gov]

- 11. scielosp.org [scielosp.org]

- 12. cabidigitallibrary.org [cabidigitallibrary.org]

- 13. scidev.net [scidev.net]

Environmental Sustainability in Teresina, Brazil: A Technical Assessment

Abstract: Teresina, the capital of Piauí, Brazil, faces a complex web of interconnected environmental sustainability challenges, intensified by its location in a global warming hotspot. This technical guide synthesizes current data on the city's primary environmental pressures, including climate change impacts, urban heat island effects, water resource contamination, solid waste management deficits, and deforestation-driven land-use change. It outlines the methodologies used in key environmental assessments and presents quantitative data to support a technical understanding of the issues. Causal relationships are visualized to provide researchers, scientists, and public health professionals with a clear framework of the systemic environmental challenges confronting the municipality. This document serves as a foundational resource for future research, policy development, and targeted interventions aimed at enhancing the environmental resilience and sustainability of this compound.

Core Environmental Challenges and Quantitative Analysis

This compound is contending with significant environmental issues stemming from rapid urbanization, climate vulnerability, and inadequate infrastructure. Key challenges include severe urban heat island effects, degradation of water resources, unsustainable solid waste generation, and loss of natural vegetation. These issues are often exacerbated by underlying socio-economic disparities, disproportionately affecting vulnerable populations.

Climate Change and Urban Heat Island (UHI) Effect

This compound is recognized as one of the world's hottest cities and is situated in a region that is warming at a faster rate than the global average.[1][2] This climatic vulnerability is compounded by localized urban planning and land-use changes that intensify the Urban Heat Island (UHI) effect. A significant driver of this phenomenon has been urban sprawl, partly influenced by housing programs that promoted development on the urban periphery.[3][4][5] This expansion has led to the progressive replacement of green spaces and natural vegetation with impervious surfaces like asphalt (B605645) and concrete, which absorb and retain more solar radiation.

Studies have documented a direct correlation between the loss of tree cover and rising Land Surface Temperatures (LST).[3][4] Between 2001 and 2019, the urban area of this compound lost 40% of its tree cover, a key factor contributing to increased thermal discomfort and associated public health risks.[6]

Table 1: Land Consumption and Forest Cover Change in this compound

| Metric | Time Period | Value | Source |

| Land Consumption per Capita | 2007 | 184.67 m² | [3] |

| 2019 | 242.11 m² | [3] | |

| Natural Forest Area | 2020 | 110,000 hectares (77% of land area) | [7] |

| Tree Cover Loss | 2001 - 2024 | 26,000 hectares | [7] |

| Natural Forest Loss | 2024 | 1,300 hectares | [7] |

Water Resource Degradation

The city is situated at the confluence of the Poti and Parnaíba rivers, which are integral to its water supply and ecosystem. However, these water bodies suffer from significant pollution, primarily due to the low coverage of the municipal sewage system.[8][9][10] A 2009 report indicated that only 13% of the population had sewer service, with the remainder relying on septic tanks or engaging in the direct discharge of raw sewage into the environment.[8] This practice introduces high loads of organic matter and pathogens into the rivers.

Water quality analyses have revealed that while the Poti River's water quality is often classified as "good" based on the Water Quality Index (IQA), there are significant spikes in thermotolerant coliform concentrations, particularly in densely populated areas.[11] Modeling studies of the Poti River have identified non-conformities with national water quality standards (CONAMA Resolution nº 357/2005) for parameters such as thermotolerant coliforms, Biochemical Oxygen Demand (BOD), and Dissolved Oxygen (DO).[10][12] The contamination is influenced by seasonality, with cyanobacteria proliferation observed during the dry season.[13]

Solid Waste Management

This compound generates a substantial volume of urban solid waste (USW), posing a continuous management challenge. The city's sanitary landfill receives approximately 40,000 tonnes of waste per month.[14] While the current system is an improvement over the previous open-air dump, challenges remain in fully implementing the National Solid Waste Policy, particularly concerning recycling and resource recovery.[15][16] The system relies heavily on the work of informal waste pickers for recycling, and financial resources for comprehensive management are limited.[15]

Table 2: Monthly Solid Waste Received at this compound Landfill (c. 2021)

| Waste Type | Average Tonnes per Month | Source |

| Household Waste (RDO) | 17,240 | |

| Weed/Pruning Waste | 7,000 | |

| Spillway Waste Removal | 10,000 | |

| Residue Collection Point Waste | 2,276 | |

| Private Company Waste | 1,200 | |

| Special Waste (Feathers/Viscera) | 150 | |

| Selective Collection | 69 | |

| Total (Approximate) | 37,935 |

Air Quality

Available data indicates that the air quality in this compound is moderately polluted, at times exceeding the annual maximum limit recommended by the World Health Organization (WHO), posing a long-term health risk. The Air Quality Index (AQI) can reach levels considered unhealthy for sensitive groups, with pollutants of concern including Particulate Matter (PM2.5 and PM10) and Nitrogen Dioxide (NO2).[17][18] However, a consistent, publicly available dataset of granular pollutant concentrations (e.g., in µg/m³) is needed for a more detailed toxicological and public health risk assessment.

Table 3: Air Quality Pollutant Status (Illustrative)

| Pollutant | Status | Health Implication | Source |

| PM2.5 | Unhealthy | Irritates eyes, nose, and respiratory system; long-term exposure aggravates heart and lung disease. | [17][18] |

| PM10 | Poor | Inhalable particles that can affect respiratory health. | [17] |

| NO2 | Fair | High levels increase the risk of respiratory problems. | [17] |

| O3 (Ground-level) | Fair | Can aggravate existing respiratory diseases, cause throat irritation, headaches, and chest pain. | [17] |

Methodologies for Environmental Assessment

The understanding of this compound's environmental issues is based on several scientific methodologies, which are detailed below as experimental protocols.

Protocol for Land Use and Surface Temperature Analysis

This protocol describes the methodology used to evaluate the relationship between urban sprawl and the Surface Urban Heat Island (SUHI) effect in the this compound-Timon conurbation area.

-

Data Acquisition:

-

Obtain Land Use and Land Cover (LULC) maps and Land Surface Temperature (LST) data from remote sensing orbital products (e.g., Landsat, Sentinel-2).[3][4][5]

-

Acquire population data from official census blocks.

-

Gather data on the location and expansion of major infrastructure and housing programs (e.g., 'My House My Life' program).[3][4]

-

-

Data Processing and Analysis:

-

LULC Classification: Classify satellite imagery into distinct categories (e.g., urban area, green space, water bodies, bare soil) for multiple years to map the progression of urban expansion.

-

LST Calculation: Process thermal bands from satellite data to derive LST maps for the study area across different time points.

-

Land Consumption Per Capita (LCpC): Calculate LCpC by dividing the total urbanized area by the resident population for each analysis year using the formula: LCpC = Urban_Area / Population.[3]

-

SUHI Estimation: Analyze LST maps to identify temperature variations between the urban core, peripheral zones, and surrounding rural areas. The SUHI intensity is determined by the temperature difference (ΔT) between urban and rural zones.[3]

-

-

Statistical and Spatial Analysis:

-

Correlate the changes in LULC (specifically, the loss of green areas and increase in impervious surfaces) with the changes in LST over the study period.

-

Utilize descriptive metrics such as Moran's I statistic to assess the spatial autocorrelation of urban development patterns.[3][4]

-

Develop a Social Vulnerability Index by combining socio-economic data with exposure to environmental hazards (e.g., high LST zones) to identify disproportionately affected populations.[3][4]

-

Protocol for River Water Quality Modeling

This protocol outlines the methodology for modeling the water quality of the Poti River to assess its self-purification capacity and the impact of pollution loads.

-

Field Data Collection (Sampling):

-

Establish multiple collection points along a significant stretch of the river (e.g., a 36.8 km section) that encompasses areas upstream, within, and downstream of major urban influence.[9][12]

-

Conduct monthly or bimonthly sampling campaigns to capture seasonal variations (dry and rainy seasons).[13]

-

At each point, measure in-situ parameters (e.g., temperature, pH, dissolved oxygen).

-

Collect water samples for laboratory analysis of key parameters, including Biochemical Oxygen Demand (BOD), thermotolerant coliforms (TC), total phosphorus, and total solids.[12][13]

-

Collect phytoplankton samples for species identification and quantification, particularly for cyanobacteria.[13]

-

-

Laboratory Analysis:

-

Mathematical Modeling:

-

Utilize a water quality modeling platform, such as QUAL-UFMG, which is designed to simulate river hydrodynamics and pollutant decay.[9][10][12]

-

Input the river's geometric and hydraulic data into the model.

-

Use the field data (BOD, DO, TC) to calibrate the model's decay coefficients (k-values) until the model's output closely matches the observed river conditions. The Nash-Sutcliffe efficiency coefficient is used to validate model performance, with values > 0.75 indicating a good fit.[12]

-

-

Scenario Simulation:

-

Once calibrated, use the model to simulate different scenarios, such as the impact of reduced sewage discharge or variations in river flow (e.g., minimum and maximum flow conditions typical of the semiarid region).[10][12]

-

Compare simulated water quality outcomes against regulatory standards (e.g., CONAMA Resolution nº 357/2005) to inform water resource management strategies.[12]

-

Causal Pathways and Systemic Relationships

The environmental challenges in this compound are not isolated but are part of a system of interconnected cause-and-effect relationships. The following diagrams, rendered in DOT language, visualize these logical pathways.

Urban Heat Island Effect Pathway

This diagram illustrates the causal chain leading from urban development patterns to public health impacts associated with increased urban temperatures.

Water Pollution Experimental Workflow

This diagram outlines the workflow for assessing and modeling river pollution, from initial data collection to management-oriented scenario analysis.

References

- 1. urbanresiliencehub.org [urbanresiliencehub.org]

- 2. How this compound is Accelerating its Transition to a Green and Resilient City | UrbanShift [shiftcities.org]

- 3. mdpi.com [mdpi.com]

- 4. Linking Urban Sprawl and Surface Urban Heat Island in the this compound–Timon Conurbation Area in Brazil [ideas.repec.org]

- 5. researchgate.net [researchgate.net]

- 6. iied.org [iied.org]

- 7. This compound, Brazil, Piauí Deforestation Rates & Statistics | GFW [globalforestwatch.org]

- 8. emerald.com [emerald.com]

- 9. scielo.br [scielo.br]

- 10. scielo.br [scielo.br]

- 11. Qualidade da água e mapeamento participativo da pesca desenvolvida no baixo curso do rio Poti no município de this compound – PI | Revista Brasileira de Geografia Física [periodicos.ufpe.br]

- 12. paperity.org [paperity.org]

- 13. SEGURANÇA HÍDRICA DOS RIOS PARNAÍBA E POTI, PIAUÍ - BRASIL [repositorio.ufpi.br:8080]

- 14. PLANO MUNICIPAL DE GESTÃO INTEGRADA DE RESÍDUOS SÓLIDOS DO MUNICÍPIO DE this compound – PIAUÍ – NORDESTE DO BRASIL – ISSN 1678-0817 Qualis B2 [revistaft.com.br]

- 15. URBAN SOLID WASTE MANAGEMENT IN this compound-PI: AN ANALYSIS OF CHALLENGES AND GAPS | Editora Impacto Científico [periodicos.newsciencepubl.com]

- 16. researchgate.net [researchgate.net]

- 17. This compound, Piauí, Brazil Air Quality Index | AccuWeather [accuweather.com]

- 18. This compound, Brazil Air Quality & Pollen | Weather Underground [wunderground.com]

An In-depth Technical Guide to the Epidemiology of Infectious Diseases in Teresina

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the epidemiology of key infectious diseases in Teresina, the capital city of Piauí state in Brazil. The information presented herein is intended to support research, scientific endeavors, and the development of novel therapeutic and prophylactic agents. This document summarizes quantitative data, details relevant experimental and epidemiological methodologies, and visualizes critical public health workflows and logical frameworks.

Quantitative Epidemiological Data

The following tables summarize the reported cases and incidence rates of major infectious diseases in this compound. The data has been compiled from various sources, including bulletins from the Municipal Health Foundation (FMS) of this compound and the Piauí State Department of Health (SESAPI), as well as published epidemiological studies.

Table 1: Epidemiology of Arboviruses in this compound

| Year | Disease | Notified Cases | Confirmed Cases | Incidence Rate (per 100,000) | Deaths |

| 2023 | Dengue | - | - | - | - |

| Chikungunya | 4,302 (Piauí State) | - | - | - | |

| Zika Virus | - | - | - | - | |

| 2022 | Dengue | - | - | - | 2 |

| Chikungunya | 3,009.5% increase (Piauí State vs 2021) | - | - | - | |

| Zika Virus | - | - | - | - | |

| 2020 | Dengue | 2,350 | - | - | - |

| Zika Virus | - | 3 | - | - | |

| 2019 | Chikungunya | - | - | - | - |

| 2017 | Chikungunya | 2,779 (Piauí State) | - | 197.9 (Piauí State) | - |

| 2016 | Chikungunya | - | - | - | 1 |

| 2015-2020 | Zika Virus | - | 1,371 (Piauí State, 55.8% from this compound) | - | - |

| 2002-2006 | Dengue | 11,003 | - | Varied from 592.7 (2002) to 19.5 (2004) | - |

Data for this compound is specified where available; otherwise, data for the state of Piauí is provided as a reference.[1][2][3][4][5][6]

Table 2: Epidemiology of Tuberculosis in this compound

| Period | Notified Cases | Incidence Rate (per 100,000) | Cure Rate (%) | Treatment Abandonment Rate (%) |

| 2010-2018 | 4,521 | - | 64.78 | 6.69 |

| 2005-2007 | 951 | Declined from 42 (2005) to 37 (2007) | - | - |

| 1999-2005 | - | Average of 50.1 | 71.07 | - |

Table 3: Epidemiology of Leprosy in this compound

| Period | New Cases | Detection Rate (per 100,000) | Prevalence (per 10,000) |

| 2007-2021 | 17,075 (Piauí State) | 36.5 (Piauí State) | - |

| 2001-2008 | - | Average of 96.21 | Ranged from 8 to 11 |

Table 4: Epidemiology of Visceral Leishmaniasis in this compound

| Period | Confirmed Cases | Key Demographics |

| 2013-2020 | 1,278 | 68.54% male, 32.39% in children under 5 years |

| 1991-2000 | 1,744 | Higher incidence in peripheral neighborhoods |

Table 5: Epidemiology of COVID-19 in this compound (March 13 - July 12, 2020)

| Metric | Value |

| Confirmed Cases | 10,914 |

| Predominant Gender (Cases) | Female (55.51%) |

| Predominant Age Group (Cases) | 30-39 years (25.6%) |

| Deaths | 542 |

| Lethality Rate (%) | 4.97 |

| Predominant Gender (Deaths) | Male (55.9%) |

| Predominant Age Group (Deaths) | 70-79 years (25.0%) |

Table 6: Epidemiology of Schistosomiasis in Piauí State

| Period | Confirmed Cases | Note |

| 1995-2017 | 44 | This compound is not considered an endemic area. Transmission in Piauí is focal and limited to specific municipalities. |

Experimental and Epidemiological Methodologies

The epidemiological data presented is primarily derived from observational studies, utilizing data from Brazil's national health information systems.

Data Sources

-

SINAN (Sistema de Informação de Agravos de Notificação / Notifiable Diseases Information System): This is the primary source for data on communicable diseases that require mandatory reporting. Healthcare professionals in this compound report suspected and confirmed cases to the Municipal Health Foundation, which are then entered into the SINAN database.

-

DATASUS (Departamento de Informática do Sistema Único de Saúde / Department of Informatics of the Unified Health System): A comprehensive public health database that provides access to a wide range of health information, including data from SINAN.

-

SISPCE (Sistema de Informação do Programa de Controle da Esquistossomose / Schistosomiasis Control Program Information System): Used for specific data related to schistosomiasis.

Study Designs

-

Descriptive, Retrospective, and Cross-Sectional Studies: The majority of the cited studies employ these designs. They involve the collection and analysis of existing data from health information systems to describe the epidemiological profile of a disease in a specific time and place. These studies are crucial for identifying trends, high-risk groups, and areas for targeted public health interventions.

-

Ecological Studies: Some studies utilize an ecological design, where the units of analysis are populations or groups of people (e.g., residents of a particular neighborhood) rather than individuals. These studies are useful for examining associations between environmental or socioeconomic factors and disease incidence at a population level.

Case Definitions and Diagnostic Protocols

Arboviruses (Dengue, Zika, Chikungunya):

-

Case Definition: A suspected case is typically defined as a patient with fever and at least two other symptoms such as headache, myalgia, arthralgia, rash, or retro-orbital pain.

-

Diagnostic Confirmation: Laboratory diagnosis is performed using serological tests (ELISA for IgM/IgG antibodies) and molecular methods (RT-PCR) to detect the viral genome.

Tuberculosis:

-

Case Definition: A confirmed case is based on either laboratory criteria (positive acid-fast bacilli smear, culture, or rapid molecular test) or clinical-epidemiological criteria (clinical presentation consistent with tuberculosis, along with imaging and histological findings, in the absence of laboratory confirmation).

-

Diagnostic Protocol: The standard diagnostic protocol in this compound involves sputum smear microscopy for all suspected cases, followed by culture and drug susceptibility testing for confirmation and to guide treatment. Rapid molecular tests are also increasingly used for rapid diagnosis.

Visceral Leishmaniasis:

-

Case Definition: A suspected case presents with prolonged fever, splenomegaly, hepatomegaly, and pancytopenia.

-

Diagnostic Confirmation: Diagnosis is confirmed through parasitological examination (demonstration of Leishmania amastigotes in bone marrow or spleen aspirates) or serological tests (such as indirect immunofluorescence or ELISA).

Statistical Analysis

Epidemiological studies in this compound commonly employ descriptive statistics to summarize data (frequencies, means, rates). Analytical studies may use statistical tests such as the chi-square test to assess associations between variables and regression models to identify risk factors for disease. Spatial analysis techniques, like Kernel density estimation, are also used to identify geographic clusters of high disease incidence.

Visualization of Workflows and Logical Relationships

The following diagrams, generated using Graphviz (DOT language), illustrate key public health workflows and the logical relationships of control strategies for infectious diseases in this compound.

Arbovirus Surveillance and Response Workflow

Integrated Vector Management Strategy for Aedes aegypti

References

- 1. [ASSISTA] Prefeitura de this compound apresenta plano de ação contra o Aedes Aegypti - Sistema Antares de Comunicação [fundacaoantares.pi.gov.br]

- 2. novosite.ciaten.org.br [novosite.ciaten.org.br]

- 3. info.dengue.mat.br [info.dengue.mat.br]

- 4. Cosems-PI e Sesapi elaboram plano de contingência após crescimento de casos de dengue no estado - COSEMS-PI [cosemspi.org.br]

- 5. youtube.com [youtube.com]

- 6. researchgate.net [researchgate.net]

A Technical Guide to Urban Development and Housing Programs in Teresina: An Analysis of Frameworks, Interventions, and Outcomes

Issued: December 18, 2025

Abstract: This document provides a technical overview of the urban development and housing programs implemented in Teresina, the capital of Piauí, Brazil. Positioned within a region of increasing climatic vulnerability, this compound presents a critical case study in the challenges of rapid urbanization, housing deficits, and the implementation of resilience strategies.[1][2] This guide synthesizes key municipal plans, analyzes the methodologies of major housing initiatives, and presents quantitative data on the city's urban and environmental status. It is intended for researchers and development professionals seeking a detailed understanding of the programmatic workflows and strategic frameworks governing urban transformation in a climate-stressed, developing-world city.

Urban Development and Resilience Framework

This compound's approach to urban planning is guided by a multi-layered framework of strategic plans designed to address interconnected challenges ranging from climate change to social inequality. These foundational documents establish the principles for territorial management and sectoral policies.

Master Plan for Territorial Ordination (PDOT)

The new Master Plan of this compound (PDOT), instituted by Municipal Complementary Law n. 5.481/2019, serves as the primary legal instrument for the city's development and expansion policy.[3][4] It provides the foundational guidelines for all sectoral plans and establishes the principles for municipal territorial management, including land use, infrastructure, and environmental protection.[4]

This compound Urban Resilience Program

In 2019, a Cooperation Agreement between the Municipality of this compound, the Brazilian Government, and the UN-Habitat initiated the this compound Urban Resilience Program.[1] The core of this program was the implementation of the City Resilience Profiling Tool, a diagnostic methodology used to assess the city's capacity to withstand shocks and stresses. This process culminated in a strategic action plan titled "Recommendations on Actions for Resilience and Sustainability," which informs municipal public policies.[1]

This compound Agenda 2030

The this compound Agenda 2030 strategy, launched in 2017, aims to align municipal policies with global sustainability and climate goals, particularly the Paris Agreement.[2][5] This framework emphasizes the need to mainstream climate action and sustainability across all sectors, focusing on infrastructure and service provision to enhance the city's resilience, especially for its most vulnerable residents.[2][5]

Quantitative Urban Metrics and Challenges

The strategic plans for this compound are informed by significant urban, environmental, and social challenges, which are quantified in the following tables.

Table 1: this compound - Key Demographic and Economic Indicators

| Metric | Value | Year | Source |

|---|---|---|---|

| Population | 864,845 | 2019 | [1] |

| Urban Area | 263.94 km² | - | [6] |

| Local GDP per Capita | USD 3,889.09 | 2017 | [1] |

| Informal Employment Rate | 44.7% | - | [6] |

| Manufacturing Share of Local GDP | 5.7% | - |[6] |

Table 2: this compound - Housing, Infrastructure, and Environmental Indicators

| Metric | Value | Source |

|---|---|---|

| Homes with Inadequate Structure | ~20% | [1] |

| Urban Footprint in Hazardous/Risk-Prone Areas | 7.8% | [1][6] |

| Population Covered by Wastewater Network | 35% | [6] |

| City Area Not Covered by Stormwater Collection | 24.5% | [6] |

| Loss of Tree Cover (2001-2019) | ~40% | [1] |

| Fires Identified via Satellite (Oct 2019 - Oct 2020) | 385 |[1] |

Table 3: Land Consumption Per Capita (LCpC) in this compound (2000-2019)

| Year | LCpC (m²) | Trend |

|---|---|---|

| 2000 | 190.83 | - |

| 2006 | 181.00 | Urban Compaction |

| 2007 | 184.67 | Start of Expansion |

| 2019 | 242.11 | Accelerated Urban Sprawl |

Source:[7]

The data in Table 3 indicates a shift from urban compaction to significant urban sprawl after 2007, a trend linked to the implementation of national housing programs.[7]

Housing Programs: Methodologies and Workflows

This compound has utilized a combination of national-level social housing programs and targeted local interventions to address its housing deficit. The methodologies and logical workflows of these programs reveal critical insights into their outcomes.

National Social Housing Program: "Minha Casa, Minha Vida" (MCMV)

This compound was a participant in the federal "Minha Casa, Minha Vida" (My Home, My Life) program, a large-scale initiative designed to subsidize the purchase of houses for low-income families.[8] While the program aimed to reduce the quantitative housing deficit, its design lacked safeguards regarding the location of new developments.[8] This led to the construction of large housing complexes in inexpensive, peripheral areas, creating significant challenges for residents.[8]

Local Intervention Model: The Urban Lab at Residencial Edgar Gayoso

In response to the challenges created by programs like MCMV, a bottom-up approach has been piloted in this compound. The Urban Lab, established in the vulnerable Residencial Edgar Gayoso housing complex, exemplifies this model.[8] This initiative focuses on community-led solutions to improve livelihoods and resilience.[8] The success of this local project has helped inform the new national "Periferia Viva" program, launched in 2024, which aims to scale up community-focused urban upgrading.[9]

Integrated Urban Renewal: The Lagoas do Norte Program (PLN)

The Lagoas do Norte Program represents a comprehensive, area-based intervention aimed at improving the quality of life for low-income populations in a region of this compound historically prone to flooding and characterized by precarious infrastructure.[10][11] Supported by the World Bank, the project's methodology integrates urban, environmental, and financial management improvements.[10][12]

Conclusion

The urban development and housing landscape in this compound is characterized by a dynamic interplay between top-down national policies and emergent, bottom-up local solutions. The experience with the MCMV program highlights the critical importance of integrating spatial planning with housing provision to avoid exacerbating social and economic segregation. Conversely, initiatives like the Urban Lab at Residencial Edgar Gayoso and the integrated Lagoas do Norte Program demonstrate the efficacy of community-centered and multi-sectoral approaches to building urban resilience. For this compound to advance its sustainability goals as outlined in the PDOT and Agenda 2030, future efforts must continue to prioritize these integrated, place-based strategies that address not just the quantitative housing deficit, but also the qualitative aspects of urban life, including access to services, environmental quality, and climate resilience.

References

- 1. urbanresiliencehub.org [urbanresiliencehub.org]

- 2. How this compound is Accelerating its Transition to a Green and Resilient City | UrbanShift [shiftcities.org]

- 3. researchgate.net [researchgate.net]

- 4. scielo.br [scielo.br]

- 5. urbancoalitions.org [urbancoalitions.org]

- 6. urbanresiliencehub.org [urbanresiliencehub.org]

- 7. mdpi.com [mdpi.com]

- 8. urbancoalitions.org [urbancoalitions.org]

- 9. wri.org [wri.org]

- 10. Brazil - this compound Enhancing Municipal Governance and Quality of Life Project [documents.worldbank.org]

- 11. researchgate.net [researchgate.net]

- 12. Brazil - this compound Enhancing Municipal Governance and Quality of Life Project : restructuring (Vol. 1 of 2) : Main report [documents.banquemondiale.org]

"water quality assessment of Poti and Parnaíba rivers"

An In-depth Technical Guide to the Water Quality Assessment of the Poti and Parnaíba Rivers

Introduction

The Poti and Parnaíba rivers are vital water resources in northeastern Brazil, supporting urban populations, agriculture, and diverse ecosystems. The Parnaíba River basin is the largest in the region, and the Poti River is one of its most significant tributaries. Urban expansion, industrial activities, and agricultural runoff have raised concerns about the water quality of these rivers. This technical guide provides a comprehensive overview of the water quality assessment of the Poti and Parnaíba rivers, synthesizing available data, outlining experimental methodologies, and illustrating key processes and workflows. This document is intended for researchers, environmental scientists, and public health professionals engaged in water resource management and drug development where environmental factors may be relevant.

Regulatory Framework

Water quality in Brazil is primarily regulated by the National Environment Council (CONAMA). CONAMA Resolution No. 357/2005 is the principal guideline, classifying freshwater, brackish, and saline waters into different classes based on their intended uses and establishing the corresponding quality standards.[1][2][3] This resolution sets the limits for a wide range of parameters, including pH, dissolved oxygen, biochemical oxygen demand, turbidity, and microbiological indicators, which serve as the benchmark for assessing the health of river systems like the Poti and Parnaíba.[2][3][4][5]

Water Quality Assessment of the Poti River

The Poti River, particularly in the urban stretch of Teresina, the capital of Piauí state, faces significant pollution pressures. The primary sources of pollution are the discharge of raw sewage from illegal connections and the occupation of the riverbanks.[6]

Mathematical modeling of the river has been employed to understand the dynamics of key water quality parameters. These studies have highlighted significant non-conformities with national standards, especially concerning microbiological contamination.[6]

Table 1: Key Water Quality Parameters for the Poti River in this compound

| Parameter | Status | Remarks |

| Dissolved Oxygen (DO) | Modeled | Essential for aquatic life. |

| Biochemical Oxygen Demand (BOD) | Modeled | A measure of organic pollution. |

| Thermotolerant Coliforms | Non-conformity | Indicates fecal contamination, exceeding limits set by CONAMA Resolution nº 357/2005.[6] |

Water Quality Assessment of the Parnaíba River

The Parnaíba River basin exhibits a range of water quality conditions, influenced by both diffuse and point sources of pollution. Agricultural and livestock activities are predominant diffuse sources, while growing urbanization contributes to point source pollution from domestic effluents.[7]

Studies have shown that some stretches of the river exceed permitted limits for parameters such as Biochemical Oxygen Demand (BOD), Dissolved Oxygen (DO), total solids, and fecal coliforms.[8] In the Parnaíba River Delta, the water quality can range from medium to good, depending on the hydrological period (dry vs. rainy season).[9] The delta's estuarine system is primarily limited by nitrogen in the dry season and by phosphorus in the rainy season.[9]

Table 2: Physicochemical and Microbiological Parameters for the Parnaíba River

| Parameter | Value/Status | Location/Condition | Source |

| Water Quality Index (WQI) | Intermediate | Córrego do Óleo & Córrego Liso | [8] |

| Water Quality Index (WQImin) | Medium to Good (70 ≤ WQImin < 90) / Bad to Medium (26 ≤ WQImin < 70) | Parnaíba River Delta (seasonal variation) | [9] |

| Trophic State Index (TRIXPD) | Mesotrophic to Eutrophic (5 ≤ TRIXPD < 6) | Parnaíba River Delta | [9] |

| Biochemical Oxygen Demand (BOD) | Above permitted limit | Córrego do Óleo & Córrego Liso | [8] |

| Dissolved Oxygen (DO) | Below permitted limit | Córrego do Óleo & Córrego Liso | [8] |

| Total Phosphorus | Above permitted limit | Córrego Liso | [8] |

| Fecal Coliforms | Above permitted limit | Córrego do Óleo & Córrego Liso | [8] |

| Total Nitrogen (TN) | 0.47 ± 0.11 mg/L | Main river channel | [9] |

Heavy Metal Contamination in the Parnaíba River Delta

The sediments of the Parnaíba River Delta have been analyzed to determine the extent of heavy metal contamination. While some studies suggest a low probability of adverse effects on aquatic life, others have found moderate to severe pollution for specific metals in surface sediments.[10][11]

Table 3: Heavy Metal Concentrations in Sediments of the Parnaíba River Delta

| Metal | Average Concentration (mg/kg) | Source |

| Cadmium (Cd) | 0.50 ± 0.09 | [12] |

| Lead (Pb) | 6.95 ± 2.13 | [12] |

| Copper (Cu) | 19.02 ± 8.75 | [12] |

| Nickel (Ni) | 23.20 ± 5.04 | [12] |

| Chromium (Cr) | 33.52 ± 6.82 | [12] |

| Zinc (Zn) | 43.99 ± 7.47 | [12] |

| Manganese (Mn) | 165.73 ± 86.71 | [12] |

| Iron (Fe) | 2.93 ± 0.89 (%) | [12] |

| Aluminum (Al) | 3.78 ± 1.17 (%) | [12] |

Experimental Protocols

The assessment of water quality in the Poti and Parnaíba rivers involves a series of standardized experimental protocols for sample collection, preservation, and analysis.

Physicochemical Analysis

-

Objective: To determine the basic physical and chemical characteristics of the water.

-

Methodology:

-

In-situ Measurements: Parameters such as pH, temperature, dissolved oxygen, and electrical conductivity are typically measured on-site using calibrated multiparameter probes.

-

Sample Collection: Water samples for other analyses are collected in pre-cleaned polyethylene (B3416737) or glass bottles.

-

Laboratory Analysis:

-

Turbidity: Measured using a nephelometer and expressed in Nephelometric Turbidity Units (NTU).

-

Biochemical Oxygen Demand (BOD₅): Determined by measuring the dissolved oxygen consumed by microorganisms in the dark at 20°C over five days.

-

Chemical Oxygen Demand (COD): Measured by the potassium dichromate oxidation method.

-

Nutrients (Nitrogen and Phosphorus): Analyzed using spectrophotometric methods after appropriate digestion.

-

-

Microbiological Analysis

-

Objective: To detect and quantify indicator organisms for fecal contamination.

-

Methodology:

-

Sample Collection: Samples are collected in sterile bottles, taking care to avoid contamination.

-

Analysis of Fecal Indicators:

-

Thermotolerant (Fecal) Coliforms and Escherichia coli: The Most Probable Number (MPN) method is frequently used. Commercial methods like Colilert®, which utilize a substrate that changes color or fluoresces in the presence of target bacteria, are also employed for quantification after incubation.[13]

-

Enterococci: Assessed as an additional indicator of fecal pollution, particularly in marine and brackish waters.

-

-

Heavy Metal Analysis in Sediments

-

Objective: To quantify the concentration of heavy metals that have accumulated in river sediments.

-

Methodology:

-

Sample Collection: Sediment samples are collected from the top layer (0-5 cm) of the riverbed using dredges or corers.

-

Sample Preparation: Samples are oven-dried at a low temperature (around 60°C) and then sieved to isolate the fine fraction (<63 μm), as metals tend to adsorb to smaller particles.[10]

-

Digestion: The sediment is digested using strong acids (e.g., aqua regia - a mixture of nitric acid and hydrochloric acid) to bring the metals into solution.

-

Quantification: The concentrations of dissolved metals are determined using atomic absorption spectrometry (AAS) or inductively coupled plasma mass spectrometry (ICP-MS).

-

Mandatory Visualizations

Caption: Logical relationships between pollution sources and water quality impacts.

Caption: Generalized experimental workflow for river water quality assessment.

References

- 1. openjicareport.jica.go.jp [openjicareport.jica.go.jp]

- 2. braziliannr.com [braziliannr.com]

- 3. Aspects that should be considered in a possible revision of the Brazilian Guideline Conama Resolution 357/05 - MedCrave online [medcraveonline.com]

- 4. researchgate.net [researchgate.net]

- 5. Análise de parâmetros que compõem o índice de qualidade das águas (IQA) na porção mineira da Bacia do Rio Paranaíba / Analysis of parameters that composing the water quality index (WQIi) in the portion of the Minas Gerais State of the Paranaíba River Basin | Observatorium: Revista Eletrônica de Geografia [seer.ufu.br]

- 6. paperity.org [paperity.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. guiase.s3.amazonaws.com [guiase.s3.amazonaws.com]

- 11. Frontiers | Review on metal contamination in equatorial estuaries in the Brazilian Northeast [frontiersin.org]

- 12. Repositório Institucional UFC: Assessment of heavy metals in sediments of the Parnaíba River Delta in the semi-arid coast of Brazil [repositorio.ufc.br]

- 13. Bacteria communities and water quality parameters in riverine water and sediments near wastewater discharges - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Biodiversity and Ecosystem Health of the Teresina Region: From Ecological Assessment to Drug Discovery Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Teresina region, situated at the dynamic ecotone of the Cerrado and Caatinga biomes in Piauí, Brazil, represents a significant reservoir of biodiversity with considerable potential for novel therapeutic discoveries. However, this unique ecological landscape faces escalating threats from urbanization, deforestation, and pollution, which jeopardize its delicate ecosystem health. This technical guide provides an in-depth analysis of the region's biodiversity, a critical assessment of its ecosystem health, detailed experimental protocols for environmental and biological analysis, and an exploration of the pharmacological potential of its native flora, with a focus on key signaling pathways.

Biodiversity of the this compound Region: A Confluence of Biomes

This compound's geographical location fosters a rich mosaic of flora and fauna, blending elements from the savanna-like Cerrado and the semi-arid Caatinga.[1] This transitional nature results in a high species diversity, making it a compelling subject for ecological research and bioprospecting.

Flora

The vegetation is characterized by a mix of species adapted to both the periodic fires of the Cerrado and the arid conditions of the Caatinga.[1] Remnants of the Mata dos Cocais, with its characteristic palms like carnaúba and babaçu, are also present.[1] Urban green spaces, such as the Jardim Botânico de this compound, serve as important refuges for native woody plant species. A phytosociological study of this botanical garden revealed a significant diversity of tree and shrub species.[2]

Fauna

The region's fauna is equally diverse, though comprehensive studies remain limited. Inventories have been conducted for specific groups, including avifauna, herpetofauna, and arthropods.[3][4] The urban and peri-urban areas of this compound are home to a variety of animals, including the common marmoset (Callithrix jacchus), boa constrictor (Boa constrictor), and a wide array of bird species.[5]

Quantitative Biodiversity Data

The following tables summarize key quantitative data on biodiversity from studies conducted in the this compound region and its surrounding ecotone.

| Taxonomic Group | Number of Individuals | Number of Species | Number of Families | Number of Genera | Shannon-Wiener Index (H') | Pielou's Equitability (J') | Location |

| Woody Plants | 2,107 | 63 | 32 | 57 | Not Reported | Not Reported | Jardim Botânico de this compound[2] |

| Arthropod Fauna | Preserved Cerrado Area | Pasture Area |

| Number of Orders | Higher | Lower |

| Number of Families | Higher | Lower |

| Total Number of Species | Higher | Lower |

| Total Number of Individuals | Higher | Lower |

| Diversity Indices | Slightly Higher | Slightly Lower |

| Similarity Coefficient | \multicolumn{2}{c | }{10%} |

Ecosystem Health: A System Under Pressure

The ecosystem health of the this compound region is under significant threat from a combination of anthropogenic and climatic factors.

Urbanization and Deforestation

Rapid and often unplanned urban expansion is a primary driver of environmental degradation in this compound.[6][7] This has led to significant habitat loss and fragmentation, with a notable reduction in tree cover within the urban perimeter.[8] Between 2001 and 2024, this compound lost 26,000 hectares of tree cover, a 28% decrease from the 2000 level.[9] This loss of vegetation contributes to the urban heat island effect, with studies showing a correlation between the increase in paved and built-up areas and a rise in surface temperatures.[2][8]

Water Quality

The Poti and Parnaíba rivers, which are central to the region's hydrology, are heavily impacted by pollution. The primary source of contamination is the discharge of untreated domestic sewage, leading to high levels of thermotolerant coliforms and other pollutants.[10][11][12] Studies have also detected the presence of heavy metals, such as lead, in the Poti River, with concentrations increasing as the river flows through the urban area.[6]

| Parameter | Poti River (this compound stretch) | Parnaíba River (this compound stretch) |

| Thermotolerant Coliforms | Frequently exceeds CONAMA Resolution nº 357/2005 limits[13][14] | Elevated levels, contributing to a lower Water Quality Index (IQA)[3][12] |

| Dissolved Oxygen (DO) | Below recommended levels in over 80% of sampled points in one study[11] | Varies, with lower levels often associated with pollution |

| Biochemical Oxygen Demand (BOD) | Elevated due to sewage discharge[13][14] | A key parameter in IQA assessments, influenced by organic pollution[3] |

| Lead (Pb) Concentration in water | Ranging from 0.30 mg L-1 to 0.86 mg L-1 in one study[6] | Data not specified |

Climate Change Vulnerability

The this compound region is considered highly vulnerable to the impacts of climate change. It is warming at a faster rate than the global average, leading to an increased frequency and intensity of extreme weather events such as floods and droughts.[2][6][8] These climatic stressors further exacerbate the existing pressures on biodiversity and ecosystem services.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the assessment of biodiversity and ecosystem health in the this compound region.

Floristic and Phytosociological Survey of Woody Vegetation

Objective: To characterize the species composition, diversity, and structure of a woody plant community.

Methodology:

-

Plot Establishment: Establish a series of plots (e.g., 10 x 10 m) within the study area. The number and placement of plots should be determined based on the size and heterogeneity of the area to ensure representative sampling.

-

Inclusion Criteria: Within each plot, identify and measure all woody individuals with a diameter at breast height (DBH) of ≥ 5 cm.

-

Data Collection: For each individual, record the species, DBH, and total height. Collect voucher specimens for species that cannot be identified in the field for later identification by specialists.

-

Data Analysis:

-

Calculate phytosociological parameters: density, frequency, dominance, and the Importance Value Index (IVI) for each species.

-

Calculate diversity indices: Shannon-Wiener Index (H') and Simpson's Dominance Index (C).

-

Calculate Pielou's Equitability Index (J').

-

Avifauna Survey

Objective: To determine the species richness, abundance, and community composition of birds in a given area.

Methodology:

-

Point Counts: Establish a series of point count stations throughout the study area, ensuring they are sufficiently spaced to avoid double-counting of individuals.

-

Observation Periods: Conduct counts during the early morning and late afternoon when bird activity is highest. Each count should last for a fixed duration (e.g., 10 minutes).

-

Data Collection: Record all birds seen or heard within a predefined radius (e.g., 50 meters) of the point count station.

-

Data Analysis:

-

Calculate species richness (total number of species).

-

Calculate the relative abundance of each species.

-

Calculate diversity indices (Shannon-Wiener and Simpson).

-

Soil Arthropod Diversity Assessment

Objective: To assess the diversity and density of soil arthropod fauna.

Methodology:

-

Sampling Design: Establish sampling stations in the study area.

-

Pitfall Traps: At each station, install pitfall traps. These consist of a plastic cup (e.g., 500 mL) buried in the ground with the rim flush with the soil surface.

-

Preserving Solution: Fill the traps with a preserving solution, such as 70% alcohol with a few drops of detergent to break the surface tension.

-

Sample Collection: Leave the traps in place for a set period (e.g., one week) before collecting the captured arthropods.

-

Identification and Counting: In the laboratory, identify the collected arthropods to the desired taxonomic level (e.g., order, family, or species) and count the number of individuals.

-

Data Analysis: Calculate species richness, abundance, and diversity indices.

Water Quality Analysis for Heavy Metals

Objective: To determine the concentration of heavy metals in river water and sediment.

Methodology (for sediment):

-

Sample Collection: Collect sediment samples from the riverbed using a grab sampler.

-

Sample Preparation: Dry the sediment samples in an oven and sieve them to obtain a fine, homogeneous powder.

-

Digestion: Digest a known weight of the sediment sample using a strong acid mixture (e.g., aqua regia - a mixture of nitric acid and hydrochloric acid) in a microwave digester.

-

Analysis: Analyze the digested sample for heavy metal concentrations using Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES) or Atomic Absorption Spectrometry (AAS).

-

Quality Control: Include certified reference materials and blanks in the analysis to ensure accuracy and precision.

Phytochemical Analysis of Plant Material

Objective: To identify the major classes of bioactive compounds in a plant extract.

Methodology:

-

Plant Material Collection and Preparation: Collect the desired plant part (e.g., leaves, bark), dry it in a shaded, well-ventilated area, and grind it into a fine powder.

-

Extraction: Perform a solvent extraction (e.g., using ethanol (B145695) or methanol) of the powdered plant material using a Soxhlet apparatus or maceration.

-

Phytochemical Screening: Conduct qualitative tests for the presence of major classes of phytochemicals, such as alkaloids, flavonoids, tannins, saponins, and terpenoids.

-

Chromatographic and Spectrometric Analysis:

-

High-Performance Liquid Chromatography (HPLC): Separate and quantify individual compounds in the extract.

-

Gas Chromatography-Mass Spectrometry (GC-MS): Identify volatile and semi-volatile compounds in the extract.

-

Drug Discovery Potential and Signaling Pathways

The rich biodiversity of the Cerrado and Caatinga biomes in the this compound region is a promising source of novel bioactive compounds for drug development.[15][16][17][18][19] The local flora is particularly rich in flavonoids and terpenes, classes of compounds known for their diverse pharmacological activities, including anti-inflammatory, antioxidant, and anticancer properties.[9][20]

Key Bioactive Compounds and Their Potential

-

Flavonoids: Abundant in many Cerrado plant species, flavonoids are polyphenolic compounds with a wide range of biological activities.[6][9] Their mechanisms of action are diverse and include the modulation of key cellular signaling pathways.[4]

-

Terpenes: These compounds, prevalent in Caatinga species, have demonstrated significant anti-inflammatory effects. Their therapeutic potential is linked to their ability to interfere with inflammatory cascades.

Modulation of Key Signaling Pathways

Several bioactive compounds isolated from plants of the Cerrado and Caatinga have been shown to modulate critical signaling pathways involved in inflammation and cancer, such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.

-

NF-κB Signaling Pathway: This pathway is a central regulator of inflammation, immunity, and cell survival. Its dysregulation is implicated in numerous inflammatory diseases and cancers. Certain plant extracts and their constituent compounds have been shown to inhibit the NF-κB pathway, thereby reducing the production of pro-inflammatory mediators.[11]

NF-κB signaling pathway and potential inhibition by bioactive compounds.

-

MAPK Signaling Pathway: This pathway is crucial for regulating cell proliferation, differentiation, and apoptosis. Aberrant MAPK signaling is a hallmark of many cancers. Natural products, including flavonoids and terpenoids, have been identified as potential inhibitors of the MAPK pathway, making them attractive candidates for anticancer drug development.[10][21][22]

MAPK/ERK signaling pathway and a potential point of inhibition.

Experimental Workflow for Bioprospecting

The following diagram outlines a general workflow for the discovery of bioactive compounds from the flora of the this compound region.

A generalized workflow for bioprospecting and drug discovery.

Conclusion and Future Directions

The this compound region's unique biodiversity, born from the convergence of the Cerrado and Caatinga biomes, is a valuable natural asset that is facing imminent threats. This guide has synthesized the current state of knowledge on the region's biodiversity and ecosystem health, provided standardized protocols for further research, and highlighted the significant potential for drug discovery from its native flora.

Future research should focus on:

-

Comprehensive Biodiversity Inventories: Expanding quantitative surveys to include a wider range of taxa and habitats to create a more complete picture of the region's biodiversity.

-

Long-term Monitoring: Establishing long-term monitoring programs for key ecosystem health indicators to track changes over time and inform conservation strategies.

-

Targeted Bioprospecting: Systematically screening the region's flora and fauna for novel bioactive compounds with therapeutic potential, guided by ethnobotanical knowledge.

-

Mechanism of Action Studies: Elucidating the molecular mechanisms by which these bioactive compounds exert their effects to identify novel drug targets and signaling pathways.

By integrating ecological research with pharmacological investigation, the scientific community can contribute to both the conservation of the this compound region's unique natural heritage and the development of new therapies for human diseases.

References

- 1. mdpi.com [mdpi.com]

- 2. periodicos.ufpi.br [periodicos.ufpi.br]

- 3. scientiaplena.org.br [scientiaplena.org.br]

- 4. scielo.br [scielo.br]

- 5. digitalcommons.odu.edu [digitalcommons.odu.edu]

- 6. scielo.br [scielo.br]

- 7. researchgate.net [researchgate.net]

- 8. Density and Population Size of Mammals in Remnants of Brazilian Atlantic Forest - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. banglajol.info [banglajol.info]

- 11. researchgate.net [researchgate.net]

- 12. scientiaplena.emnuvens.com.br [scientiaplena.emnuvens.com.br]

- 13. Phytosociology, successional level, and conservation of the woody component in a “restinga” of Maranhão island, Brazil [redalyc.org]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. Herpetofauna Richness, Diversity, and Occurrence at the Northern Ecotone of Longleaf Pine - PMC [pmc.ncbi.nlm.nih.gov]

- 17. frontiersin.org [frontiersin.org]

- 18. cabidigitallibrary.org [cabidigitallibrary.org]

- 19. researchgate.net [researchgate.net]

- 20. atenaeditora.com.br [atenaeditora.com.br]

- 21. scielo.br [scielo.br]

- 22. researchgate.net [researchgate.net]

Teresina, Brazil – This technical guide provides a comprehensive analysis of the multifaceted nature of social inequality in this compound, the capital city of the state of Piauí. Drawing on a wide range of quantitative data and academic research, this document is intended for researchers, scientists, and professionals in drug development, offering insights into the socio-economic landscape that can influence public health and other developmental outcomes. The guide delves into the key determinants of inequality in the city, presents detailed data in a structured format, outlines the methodologies of seminal studies, and visualizes the complex interplay of factors contributing to social disparities.

Quantitative Overview of Social Inequality in this compound

Social inequality in this compound manifests across several key domains, including income, education, housing, and healthcare. The following tables summarize the most recent available data to provide a comparative snapshot of these disparities.

Income Inequality

Income inequality remains a significant challenge in this compound. The Gini coefficient, a primary measure of income distribution, indicates a high level of disparity, although there have been fluctuations over the years.

| Indicator | This compound | Piauí | Northeast Brazil | Brazil | Year | Source |

| Gini Coefficient | 0.582 | 0.582 | 0.625 | 0.573 | 2021 | IBGE, cited in SEPLAN (2022) |

| Gini Coefficient | 0.6171 | - | - | - | 2010 | DATASUS, cited in Transformative Urban Coalitions |

| Average Monthly Household Income per capita (BRL) | R$ 2,551.82 | R$ 1,284.87 | - | - | 2010 | IBGE, cited in Acesse Piauí (2012) |

| Income of Richest Neighborhood (Jóquei Clube) (BRL) | R$ 12,033.03 | - | - | - | 2010 | IBGE, cited in Acesse Piauí (2012) |

| Income of Poorest Neighborhood (São Lourenço) (BRL) | R$ 714.40 | - | - | - | 2010 | IBGE, cited in Acesse Piauí (2012) |

| Ratio of Richest to Poorest Neighborhood Income | 17 times | - | - | - | 2010 | IBGE, cited in Acesse Piauí (2012) |

| Gender Pay Inequality (Women's earnings as % of men's) | 65.6% | - | - | 72% | 2022 | IBGE - PNAD, cited in New Science (2025) |

Note: The Gini coefficient ranges from 0 (perfect equality) to 1 (perfect inequality).

Educational Disparities

The educational landscape in this compound is characterized by a stark divide between public and private institutions and varying levels of access and quality across different age groups.

| Indicator | Value | Year | Source |

| Municipal Human Development Index - Education (IDHM-E) | 0.686 | 2010 | Atlas Brasil |

| % of children aged 6-14 in school | 97.54% | 2010 | Atlas Brasil |

| % of youth aged 15-17 with completed primary education | 62.94% | 2010 | Atlas Brasil |

| % of youth aged 18-20 with completed secondary education | 46.22% | 2010 | Atlas Brasil |

| Private primary and secondary schools as % of total | 29% | 2007 | INEP, cited in SciELO (2013) |

| Private school enrollment (7-14 years) as % of total | 26% | 2007 | INEP, cited in SciELO (2013) |

Housing and Urban Infrastructure Inequality

Inadequate housing and disparities in urban infrastructure are prominent features of social inequality in this compound, with a significant portion of the population living in precarious conditions.

| Indicator | Value | Year | Source |

| Housing Deficit (households) | Over 35,000 | 2019 | Fundação João Pinheiro, cited in G1 (2022) |

| % of families with inadequate housing | 9% | 2019 | Fundação João Pinheiro, cited in G1 (2022) |

| Number of favelas and urban communities | 170 | 2022 | IBGE, cited in G1 (2025) |

| Population living in favelas and urban communities | 198,189 (22.9% of the city's population) | 2022 | IBGE, cited in G1 (2024) |

| % of urban footprint in hazardous/risk-prone areas | 7.8% | 2019 | Urban Resilience Hub |

| % of population covered by wastewater network | 35% | 2019 | Urban Resilience Hub |

| % of households with inadequate structure | ~20% | 2019 | Urban Resilience Hub |

| Access to adequate sewage disposal | 18.1% | 2023 | IBGE (2024) |

Health Inequality

Access to and quality of healthcare services also reflect the broader social inequalities in this compound.

| Indicator | Finding | Year | Source |

| Non-performance of mammography (women 40-69) | Associated with brown/black race, lower education, and lower income. | 2010-2011 | SciELO |

| Investment in public health | Highest per capita among Brazilian capitals. | 2019 | Urban Resilience Hub |

Methodological Protocols of Key Data Sources

The quantitative data presented in this guide are primarily derived from studies and surveys conducted by the Brazilian Institute of Geography and Statistics (IBGE) and other research institutions. Understanding the methodologies employed is crucial for interpreting the data accurately.

IBGE Demographic Census

The Demographic Census is the most comprehensive survey of the Brazilian population, providing detailed information on demographics, housing, education, and income at the municipal and intra-municipal levels.

-

Data Collection: The census is conducted through face-to-face interviews with all households in the national territory. Trained census takers use electronic data collection devices to administer a standardized questionnaire. Two types of questionnaires are used: a basic one for all households and a more detailed sample questionnaire for a statistically selected subset of households.

-

Sampling (for the sample questionnaire): The sample is selected through a stratified random sampling process to ensure representativeness for various geographic and socio-economic strata.

-

Key Variables for Inequality Analysis: The census collects data on household income, educational attainment of residents, housing characteristics (materials, access to sanitation, water, and electricity), race/color, and employment status. This allows for the calculation of indicators such as the Gini coefficient, literacy rates, and housing deficit at a granular level, including for specific neighborhoods (census tracts) within this compound.

Continuous National Household Sample Survey (PNAD Contínua)

The PNAD Contínua is a quarterly household survey that provides key information on the labor force, income, and other socio-demographic characteristics for Brazil, its major regions, states, and metropolitan areas, including this compound.

-

Data Collection: Data is collected through interviews with residents of a rotating sample of households. The interviews are conducted in person using portable data collection devices. Each selected household is interviewed for five consecutive quarters to track changes over time.

-

Sampling: The PNAD Contínua employs a complex probabilistic sampling design in two or three stages (depending on the municipality's characteristics), with stratification of the primary sampling units. This ensures the statistical representativeness of the collected data. For this compound, the survey provides specific estimates.

-

Key Variables for Inequality Analysis: The survey gathers detailed information on all sources of income, employment status, educational level, and demographic characteristics. It is a primary source for tracking the Gini coefficient and other income inequality metrics between census years.

Study on Educational Inequalities in this compound (Nogueira et al., published in SciELO)

This research aimed to understand the mechanisms producing educational inequalities in this compound.

-

Methodology: The study employed a mixed-methods approach.

-

Quantitative Data: Data was collected from the Prova Brasil (a national assessment of basic education), the School Census, and a specific survey administered to students. A Social Vulnerability Index for this compound (IVS-T) was created based on census data to analyze socio-spatial inequalities.

-

Qualitative Data: The research included interviews with education officials, school principals, and parents, as well as case studies of selected schools.

-

-

Analysis: The quantitative data was used to compare student performance across different school networks (public vs. private, state vs. municipal) and geographic areas with varying levels of social vulnerability. The qualitative data provided context and in-depth understanding of the processes behind the observed quantitative differences.

Determinants of Social Inequality in this compound: Visualizing the Pathways

The social inequality observed in this compound is not the result of a single factor but rather a complex interplay of historical, social, economic, and political determinants. The following diagrams, created using the DOT language, illustrate the key logical relationships and signaling pathways that perpetuate these disparities.

The Cycle of Educational Inequality

Educational inequality in this compound is a significant driver of broader social disparities. It is perpetuated by a cycle involving the school system's structure and socio-economic factors.

Socio-Spatial Segregation and Access to Opportunities

The urban development of this compound has led to a concentration of poverty in peripheral areas, creating a feedback loop of limited access to essential services and opportunities.

Visceral Leishmaniasis in Teresina: An In-depth Epidemiological and Methodological Review

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the prevalence of visceral leishmaniasis (VL) in Teresina, Piauí, Brazil, a city historically marked by significant urban outbreaks of the disease. This document synthesizes key quantitative data, details relevant experimental protocols, and visualizes essential biological and procedural workflows to serve as a resource for researchers, scientists, and professionals involved in drug development and public health.

Introduction to Visceral Leishmaniasis in this compound

Visceral leishmaniasis, caused by the protozoan parasite Leishmania infantum (synonymous with Leishmania chagasi in the Americas), is a severe systemic disease transmitted by the bite of infected phlebotomine sandflies of the species Lutzomyia longipalpis. The domestic dog is the primary urban reservoir of the parasite, playing a crucial role in the transmission cycle to humans.

This compound, the capital of Piauí state, experienced its first major urban VL epidemic in the early 1980s, a phenomenon linked to intense population growth and migration.[1] Since then, the city has remained a key area for the study and control of this neglected tropical disease. The spatial distribution of VL in this compound has been shown to be heterogeneous, with higher incidence rates often associated with peripheral neighborhoods characterized by rapid occupation, dense vegetation, and inadequate sanitation infrastructure.[2][3]

Prevalence of Human Visceral Leishmaniasis

Epidemiological data from this compound reveals fluctuating, yet persistent, incidence rates of human visceral leishmaniasis over the decades. Several studies have quantified the burden of the disease, highlighting periods of intense transmission.

An ecological study analyzing the period from 1991 to 2000 reported a total of 1,744 human cases of VL in this compound.[2][3] A significant outbreak occurred between 1993 and 1996, with more than 1,200 cases recorded.[4][5] More recent data from the National Notifiable Diseases Information System (SINAN/DATASUS) indicated 345 registered VL cases in the city between 2013 and 2018.[6] The year 2013 saw the highest number of cases in this period (20% of the total), while 2018 had the lowest (10.14%).[6]

A broader analysis of the state of Piauí from 2007 to 2019 showed that the health region encompassing this compound (Entre Rios) had one of the highest mean VL incidence rates at 7.33 cases per 100,000 inhabitants.[7][8]

Table 1: Human Visceral Leishmaniasis Cases in this compound from Selected Studies

| Study Period | Number of Cases | Key Findings | Reference |

| 1991-2000 | 1,744 | Epidemic from 1992-1995. | [2][3] |

| 1993-1996 | >1,200 | Major outbreak. | [4][5] |

| 2001-2006 | 670 (georeferenced) | High-risk clusters in peripheral areas. | [1] |

| 2013-2018 | 345 | Highest number of cases in 2013. | [6] |

Prevalence of Canine Visceral Leishmaniasis

The prevalence of canine visceral leishmaniasis (CVL) is a critical indicator of the risk of human infection. Studies in this compound have consistently demonstrated a high prevalence of infection in the canine population.